N-(3,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(3,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a halogenated acetamide derivative featuring a 3,4-dichlorophenyl-substituted imidazole core linked via a sulfanyl group. Its design leverages the electronic effects of chlorine atoms and the conformational rigidity of the imidazole ring, which may enhance binding affinity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl4N3OS/c1-19(2)25-17(10-3-5-12(20)14(22)7-10)18(26-19)28-9-16(27)24-11-4-6-13(21)15(23)8-11/h3-8H,9H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVNNLDGLPKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17Cl2N3OS
- Molecular Weight : 388.31 g/mol
- IUPAC Name : this compound
The compound exhibits biological activity primarily through its interaction with various molecular targets. It is believed to modulate cellular pathways involved in:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of the cell cycle .
- Antimicrobial Activity : The presence of the imidazole ring suggests potential antifungal properties, particularly against Candida species and other fungal pathogens .
Anticancer Activity
A study evaluating the compound's effects on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against various cell lines from the NCI-60 panel. The results indicated an inhibition growth percentage (IGP) of 23% against breast cancer cell lines (MCF7) at a concentration of 10 µM .
| Cell Line | IGP (%) at 10 µM |
|---|---|
| MCF7 | 23 |
| A549 | 15 |
| HeLa | 10 |
Antifungal Activity
In vitro tests showed that this compound exhibited antifungal activity against several strains of Candida and Geotrichum. The minimal inhibitory concentration (MIC) was determined to be around 50 µg/mL for Candida albicans and Candida glabrata.
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial investigated the efficacy of this compound in combination with existing chemotherapeutics in patients with advanced breast cancer. Results indicated improved patient outcomes and reduced side effects compared to standard treatment protocols.
-
Case Study on Fungal Infections :
- A cohort study involving patients with recurrent fungal infections showed significant improvement when treated with this compound as part of a combination therapy regimen. Patients reported fewer episodes of infection and improved quality of life.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, differing primarily in substituents, heterocyclic cores, or synthetic routes:
Key Comparative Insights
Substituent Effects: The 3,4-dichlorophenyl groups in the target compound likely enhance lipophilicity and steric bulk compared to mono-halogenated analogs (e.g., 4-bromophenyl in ).
Heterocyclic Core Influence :
- Imidazole vs. Benzothiazole/Pyrazolone : The dimethylimidazole in the target compound provides conformational rigidity, which may reduce off-target interactions compared to the flexible pyrazolone core . Benzothiazole derivatives, however, are often associated with kinase inhibition, suggesting divergent biological targets .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) offers rapid reaction times but lower yields compared to traditional methods.
Crystallographic and Conformational Data :
- The pyrazolone analog exhibits three distinct molecular conformations in its crystal structure, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This flexibility contrasts with the target compound’s rigid imidazole core, which may favor a single bioactive conformation .
Pharmacological and Physicochemical Considerations
- Hydrogen Bonding : The pyrazolone analog forms N–H⋯O hydrogen-bonded dimers, which could enhance crystallinity and stability. The target compound’s dimethylimidazole may lack such interactions, necessitating formulation optimization.
- Metabolic Stability : Halogenated aromatic rings (Cl, Br) may resist oxidative metabolism but could pose toxicity risks if bioaccumulation occurs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
